molecular formula C12H8N2O2S2 B14492141 2-Oxo-N-(1,3-thiazol-2-yl)-2,3-dihydro-1-benzothiophene-3-carboxamide CAS No. 65141-07-3

2-Oxo-N-(1,3-thiazol-2-yl)-2,3-dihydro-1-benzothiophene-3-carboxamide

Cat. No.: B14492141
CAS No.: 65141-07-3
M. Wt: 276.3 g/mol
InChI Key: RIUHGCQAKXOJAT-UHFFFAOYSA-N
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Description

2-Oxo-N-(1,3-thiazol-2-yl)-2,3-dihydro-1-benzothiophene-3-carboxamide is a compound that features a thiazole ring, a benzothiophene ring, and a carboxamide group Thiazole and benzothiophene are heterocyclic compounds containing sulfur and nitrogen atoms, which contribute to the compound’s unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-N-(1,3-thiazol-2-yl)-2,3-dihydro-1-benzothiophene-3-carboxamide typically involves the reaction of thiazole derivatives with benzothiophene derivatives under specific conditions. One common method involves the use of hydrazonoyl halides as precursors, which react with benzothiophene derivatives in the presence of ethanol and triethylamine . The reaction conditions often require refluxing the mixture to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-N-(1,3-thiazol-2-yl)-2,3-dihydro-1-benzothiophene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The thiazole and benzothiophene rings can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles such as alkyl halides. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides, while substitution reactions can introduce various functional groups onto the benzothiophene ring.

Scientific Research Applications

2-Oxo-N-(1,3-thiazol-2-yl)-2,3-dihydro-1-benzothiophene-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Oxo-N-(1,3-thiazol-2-yl)-2

Properties

CAS No.

65141-07-3

Molecular Formula

C12H8N2O2S2

Molecular Weight

276.3 g/mol

IUPAC Name

2-oxo-N-(1,3-thiazol-2-yl)-3H-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C12H8N2O2S2/c15-10(14-12-13-5-6-17-12)9-7-3-1-2-4-8(7)18-11(9)16/h1-6,9H,(H,13,14,15)

InChI Key

RIUHGCQAKXOJAT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C(=O)S2)C(=O)NC3=NC=CS3

Origin of Product

United States

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